(2R)-1-(4-methylpiperazin-1-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

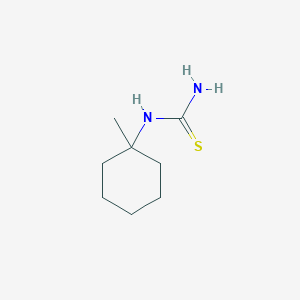

(2R)-1-(4-methylpiperazin-1-yl)propan-2-amine, or abbreviated as (2R)-MPPA, is a synthetic compound recently developed for use in scientific research. It is a piperazine derivative, a type of organic compound that is closely related to the neurotransmitter dopamine. Due to its chemical structure and pharmacological properties, (2R)-MPPA has been studied for its potential as a tool to investigate various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA has been studied for its potential as a tool to investigate various biochemical and physiological processes. It has been used to study the effects of dopamine and other neurotransmitters on the central nervous system, as well as to investigate the biochemical and physiological effects of different types of drugs. Additionally, ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA has been used in the study of neurodegenerative diseases, such as Parkinson’s and Alzheimer’s, as well as in the study of addiction. It has also been used to study the effects of various toxins on the body, as well as to study the effects of stress on the body.

Mecanismo De Acción

Mode of Action

The compound interacts with its target by inhibiting the function of complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, which can lead to a decrease in the production of ATP, the main energy currency of the cell.

Result of Action

The result of the compound’s action is the inhibition of the mitochondrial electron transport chain, leading to a decrease in ATP production . This can have various effects at the molecular and cellular levels, depending on the specific cell type and the energy requirements of the cell.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA for use in lab experiments is its relatively low cost and easy availability. Additionally, ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA is relatively stable and has a long shelf life, making it suitable for long-term storage. However, ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA is not suitable for use in humans, as it can cause serious side effects such as nausea, dizziness, and anxiety.

Direcciones Futuras

Despite its potential for use in scientific research, ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA is still a relatively new compound and its effects are not yet fully understood. Therefore, there is a need for further research into its effects on the body and its potential therapeutic applications. Additionally, further research is needed to investigate the potential of ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA as a tool to study the effects of different drugs and toxins on the body, as well as to study the effects of stress on the body. Furthermore, research is needed to investigate the potential of ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA as a treatment for various neurological disorders, such as Parkinson’s and Alzheimer’s. Finally, research is needed to investigate the potential of ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA as a tool to study the effects of various neurotransmitters on the body, as well as to investigate the potential of ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA as a tool to study the effects of various drugs on the body.

Métodos De Síntesis

The synthesis of ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-MPPA is relatively straightforward and involves the reaction of ((2R)-1-(4-methylpiperazin-1-yl)propan-2-amine)-2-amino-1-phenyl-1-propanol and 4-methylpiperazine in the presence of acetic acid and a base such as sodium hydroxide. The reaction is typically carried out at room temperature and takes approximately one hour to complete. The product is then purified by column chromatography and recrystallized from a suitable solvent.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine involves the reaction of 4-methylpiperazine with 2-bromo-1-propanol, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-methylpiperazine", "2-bromo-1-propanol", "sodium borohydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-methylpiperazine (1.0 eq) in methanol and add 2-bromo-1-propanol (1.1 eq) and hydrochloric acid (catalytic amount). Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 9-10.", "Step 3: Extract the mixture with diethyl ether and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in methanol and add sodium borohydride (1.2 eq). Stir the mixture at room temperature for 24 hours.", "Step 6: Add water to the reaction mixture and extract with diethyl ether.", "Step 7: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 8: Concentrate the solvent under reduced pressure to obtain the final product, (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine." ] } | |

Número CAS |

1161872-92-9 |

Nombre del producto |

(2R)-1-(4-methylpiperazin-1-yl)propan-2-amine |

Fórmula molecular |

C8H19N3 |

Peso molecular |

157.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.